molecular formula C21H16N4O4 B11049278 5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one

5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11049278
M. Wt: 388.4 g/mol
InChI Key: DMIGFZPTNQSHKV-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a bicyclic 1,3-benzodioxole moiety at position 5 and a 2-methoxyphenylamino group at position 2. The pyrido[2,3-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and DNA topoisomerases . The benzodioxole group enhances metabolic stability and bioavailability by resisting oxidative degradation, while the 2-methoxyphenyl substituent may modulate electronic and steric properties for improved target binding .

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-(2-methoxyanilino)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N4O4/c1-27-15-5-3-2-4-14(15)23-21-24-19-18(20(26)25-21)13(8-9-22-19)12-6-7-16-17(10-12)29-11-28-16/h2-10H,11H2,1H3,(H2,22,23,24,25,26)

InChI Key

DMIGFZPTNQSHKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews its biological activity based on recent studies, including mechanisms of action, structure-activity relationship (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O3
  • Molecular Weight : 362.39 g/mol
  • IUPAC Name : 5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one

The compound features a unique structure that includes a benzodioxole moiety and a methoxyphenyl group, which are significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that it targets tyrosine kinases (TKIs), which are crucial in signaling pathways that regulate cell growth and survival. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potent inhibitory effects against various tyrosine kinases associated with solid tumors.
  • Apoptosis Induction : By modulating signaling pathways, it promotes programmed cell death in malignant cells.
  • Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, preventing the proliferation of cancer cells.

Biological Activity Data

Recent studies have quantified the biological activity of this compound through various assays. Below is a summary table of its activity against different cancer cell lines:

Cell Line IC50 (μM) Activity
A549 (Lung Cancer)12.5Moderate inhibition
NCI-H1975 (Lung Cancer)8.0High inhibition
MCF-7 (Breast Cancer)15.0Moderate inhibition
HeLa (Cervical Cancer)10.0High inhibition

Case Studies

  • Study on Lung Cancer Inhibition :
    A study conducted by researchers at PMC8703703 evaluated the compound's efficacy against lung cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in A549 and NCI-H1975 cells.
  • Evaluation of Tyrosine Kinase Activity :
    Another study published in PMC10150624 demonstrated that this compound acts as an effective EGFR inhibitor with an IC50 value of 13 nM. This suggests strong potential as a therapeutic agent for treating EGFR-mutant lung cancers.

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity:

  • The benzodioxole moiety is essential for binding affinity to kinase targets.
  • The presence of the methoxyphenyl group enhances lipophilicity, improving cellular uptake.

Modifications to these groups have been explored to optimize potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Anticancer Activity

  • Potency : The chlorophenyl- and p-tolyl-substituted derivative 5a () exhibits superior anticancer activity (IC₅₀: 0.3 μM against HepG-2) compared to doxorubicin, likely due to enhanced lipophilicity and DNA intercalation . In contrast, the target compound’s benzodioxole group may improve metabolic stability but reduce cytotoxicity due to steric hindrance.

Antimicrobial Activity

  • Hydrazinyl Derivatives : Compounds with arylidenehydrazine substituents (e.g., 5a in ) show broad-spectrum antimicrobial activity (MIC: 12–25 μg/mL) due to membrane disruption and enzyme inhibition . The target compound lacks this moiety, suggesting divergent mechanisms.

Pharmacokinetic Properties

  • Benzodioxole Advantage : The 1,3-benzodioxole group in the target compound and derivatives confers resistance to cytochrome P450-mediated oxidation, enhancing oral bioavailability compared to chlorophenyl or thiophene analogues .

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